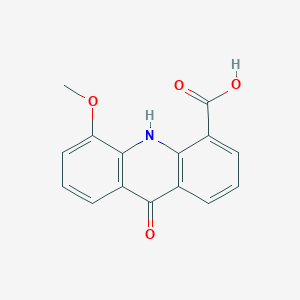

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-9-oxo-10H-acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-20-11-7-3-5-9-13(11)16-12-8(14(9)17)4-2-6-10(12)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSRKZQRHDTJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455527 | |

| Record name | 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88377-31-5 | |

| Record name | 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and well-established synthetic pathway for the preparation of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid. The synthesis is primarily based on two core chemical transformations: a Jourdan-Ullmann reaction for the formation of a key N-aryl anthranilic acid intermediate, followed by an acid-catalyzed intramolecular cyclization to construct the final acridone scaffold. This document provides detailed experimental protocols, a summary of relevant data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the copper-catalyzed N-arylation of 2-aminobenzoic acid with a substituted benzoic acid derivative, specifically 2-chloro-5-methoxybenzoic acid, via a Jourdan-Ullmann condensation. This reaction forms the intermediate, 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid.

The second step is the intramolecular cyclization of this intermediate. This is typically achieved through the action of a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at elevated temperatures. This acid-catalyzed condensation results in the formation of the tricyclic acridone ring system of the target molecule.

Experimental Protocols

The following protocols are based on established methodologies for the Ullmann condensation and acridone synthesis and have been adapted for the specific synthesis of this compound.

Step 1: Synthesis of 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid (Intermediate)

This step employs a Jourdan-Ullmann condensation reaction.

Materials:

-

2-Aminobenzoic acid

-

2-Chloro-5-methoxybenzoic acid

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper (I) oxide (Cu₂O) or Copper bronze

-

N,N-Dimethylformamide (DMF)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzoic acid (1.0 eq), 2-chloro-5-methoxybenzoic acid (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

To this mixture, add a catalytic amount of copper (I) oxide or copper bronze (approximately 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then pour it over a stirred mixture of ice and water.

-

Filter the aqueous solution to remove the copper catalyst.

-

Acidify the filtrate by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 4.

-

The precipitated product, 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum.

Step 2: Synthesis of this compound (Final Product)

This step involves the acid-catalyzed cyclization of the intermediate.

Materials:

-

2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid (from Step 1)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Deionized water

-

Sodium Carbonate (Na₂CO₃) solution (5% w/v)

Procedure:

-

In a clean, dry flask, dissolve the 2-((2-carboxy-4-methoxyphenyl)amino)benzoic acid (1.0 eq) in concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture on a water bath or in an oil bath at 100-120°C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot acid mixture into a beaker containing a large volume of boiling deionized water with vigorous stirring.

-

The yellow precipitate of the crude product will form. Boil the suspension for a few minutes to ensure complete precipitation.

-

Filter the hot solution to collect the crude product.

-

To purify, suspend the crude product in a 5% aqueous sodium carbonate solution and heat to boiling to dissolve any unreacted starting material.

-

Filter the hot solution to isolate the purified this compound.

-

Wash the product with hot deionized water and dry thoroughly.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| N-Phenylanthranilic acid | C₁₃H₁₁NO₂ | 213.23 | 181-183 | 80-90 |

| Acridone | C₁₃H₉NO | 195.22 | 354-356 | 85-95 |

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis of this compound.

An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating essential data, outlining detailed experimental methodologies, and visualizing potential mechanisms of action.

Core Physicochemical Properties

This compound, with the chemical formula C₁₅H₁₁NO₄ and a molecular weight of 269.25 g/mol , is a derivative of the acridine scaffold.[1] Acridine derivatives are a well-established class of compounds known for their potential as DNA intercalating agents and their diverse biological activities, including anticancer properties.[2][3][4] Understanding the physicochemical properties of this specific analogue is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 88377-31-5 | PubChem[1] |

| Molecular Formula | C₁₅H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 269.25 g/mol | PubChem[1] |

| Predicted logP | 2.89 | Chemicalize |

| Predicted pKa (strongest acidic) | 3.84 | Chemicalize |

| Predicted pKa (strongest basic) | -5.03 | Chemicalize |

| Predicted Water Solubility | 0.04 g/L | Chemicalize |

| Melting Point | Not available |

Potential Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Acridine derivatives are well-documented DNA intercalators.[2][3][4] The planar tricyclic ring system of the acridine core allows the molecule to insert itself between the base pairs of the DNA double helix. This intercalation is primarily driven by π-π stacking interactions and can be further stabilized by other interactions, such as hydrogen bonding or electrostatic interactions with the DNA backbone.[3]

This physical disruption of the DNA structure can lead to several downstream cellular consequences, including the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

Furthermore, many acridine derivatives are known to be potent inhibitors of topoisomerase II.[5][6][7][8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient "cleavage complex" of topoisomerase II with DNA, acridine derivatives can lead to the accumulation of double-strand breaks, which are highly cytotoxic and can induce programmed cell death.[8]

The following diagrams illustrate the proposed mechanisms of action for this compound based on the known activities of related acridine compounds.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted as necessary.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of aqueous solubility using the widely accepted shake-flask method.[20][21][23]

Materials:

-

This compound

-

Distilled or deionized water

-

Buffer solutions (pH 5.0, 7.4, and 9.0)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of the respective aqueous medium (water and buffer solutions).

-

Securely cap the vials and place them in a constant temperature shaker bath, typically set to 25 °C or 37 °C.

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the supernatant samples by HPLC to determine the concentration of the dissolved compound.

-

The solubility is reported as the mean concentration of the saturated solution.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[16][22][24][25][26]

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

Procedure:

-

Dissolve a precisely weighed amount of the compound in a known volume of water or a suitable co-solvent if the compound has low aqueous solubility.

-

Add KCl to the solution to maintain a constant ionic strength.

-

Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. More accurate values can be obtained by analyzing the first or second derivative of the titration curve.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[12][15][17][19]

Materials:

-

This compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The melting point is reported as this range.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.[10][11][13][14]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes or separatory funnels

-

Mechanical shaker

-

Analytical method to determine the concentration of the compound in each phase (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution to a centrifuge tube or separatory funnel containing a known volume of the other solvent.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Centrifuge the mixture to ensure complete separation of the octanol and water layers.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

References

- 1. This compound | C15H11NO4 | CID 11108386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural optimizations and bioevaluation of N-substituted acridone derivatives as strong topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. nsmn1.uh.edu [nsmn1.uh.edu]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. jk-sci.com [jk-sci.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. westlab.com [westlab.com]

- 18. chem.ws [chem.ws]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 26. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a key chemical intermediate in the synthesis of potent modulators of multidrug resistance (MDR). While direct biological profiling of this specific acid is limited in publicly available literature, its core acridone structure is central to the mechanism of its highly researched derivative, Elacridar (GF120918). This technical guide elucidates the mechanism of action of the this compound core by primarily focusing on the well-characterized activities of Elacridar, a third-generation dual inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). This document provides a comprehensive overview of the inhibition of these critical ATP-binding cassette (ABC) transporters, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Acridone Core and Multidrug Resistance

The acridone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties.[1] A significant challenge in the treatment of cancer and other diseases is the phenomenon of multidrug resistance (MDR), where cells become resistant to a variety of structurally and functionally diverse therapeutic agents. A primary driver of MDR is the overexpression of ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which function as ATP-dependent efflux pumps that actively extrude xenobiotics from the cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[2]

This compound serves as the foundational structure for Elacridar, a potent inhibitor of both P-gp and BCRP. By blocking these transporters, Elacridar can restore the sensitivity of resistant cancer cells to chemotherapeutic agents and enhance the oral bioavailability and central nervous system penetration of various drugs.[2]

Core Mechanism of Action: Inhibition of P-glycoprotein (P-gp) and BCRP

The primary mechanism of action associated with the acridone-4-carboxamide scaffold, derived from this compound, is the potent and selective inhibition of P-gp and BCRP.

P-glycoprotein (P-gp/ABCB1): P-gp is a 170 kDa transmembrane protein that effluxes a broad range of hydrophobic drugs. Elacridar, the amide derivative of the title compound, acts as a non-competitive inhibitor of P-gp. It is believed to bind to a site on the transporter that is distinct from the substrate-binding site, allosterically inhibiting the conformational changes required for drug transport and ATP hydrolysis. This leads to the intracellular accumulation of co-administered P-gp substrates.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a 72 kDa half-transporter that homodimerizes to form a functional efflux pump. It is known to transport a variety of anticancer drugs, including topotecan and mitoxantrone. Elacridar is also a potent inhibitor of BCRP, and its dual inhibitory activity makes it a valuable agent for overcoming MDR in tumors that co-express both P-gp and BCRP.[3]

The following diagram illustrates the mechanism of P-gp and BCRP-mediated drug efflux and its inhibition by Elacridar, the derivative of this compound.

Other Potential Biological Activities

While P-gp and BCRP inhibition is the most prominent activity for the carboxamide derivatives, the broader class of acridone-4-carboxylic acids has been associated with other biological effects. Some derivatives have shown potential as inhibitors of the Hepatitis C virus (HCV) NS3 helicase, likely through intercalation into double-stranded nucleic acids.[4] Additionally, the planar tricyclic acridone ring is a classic DNA intercalating pharmacophore, a mechanism common to many anticancer agents. It is plausible that this compound itself could exhibit some degree of these activities, though they are likely less potent than its more complex derivatives.

Quantitative Data on Inhibitory Potency

The following table summarizes the inhibitory potency of Elacridar, the direct derivative of this compound, against P-gp and BCRP.

| Compound | Target | IC50 Value | Assay System | Reference(s) |

| Elacridar (GG918) | P-gp | 8 - 80 nM | Plasma membrane vesicles with various substrates | [5] |

| Elacridar (GG918) | P-gp | 35 nM (Ki) | Rat hepatocyte canalicular membrane vesicles | [5] |

| Elacridar | P-gp | 0.05 µM | Rhodamine 123 accumulation in MCF7R cells |

Detailed Experimental Protocols

The following protocols are standard methods for assessing the inhibition of P-gp and BCRP.

P-gp/BCRP Inhibition Assessment using Fluorescent Substrate Accumulation

This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp or BCRP substrate from cells overexpressing the respective transporter.

Objective: To determine the IC50 of a test compound for P-gp or BCRP inhibition.

Materials:

-

P-gp overexpressing cells (e.g., MCF7/ADR, KB-V1) and parental control cells (e.g., MCF7, KB-3-1).

-

BCRP overexpressing cells (e.g., MCF7/MX, A549-T8) and parental control cells.

-

Fluorescent Substrates:

-

Rhodamine 123 or Calcein-AM (for P-gp)

-

Hoechst 33342 or Pheophorbide A (for BCRP)

-

-

Test compound (e.g., this compound derivative).

-

Positive control inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).

-

Cell culture medium, PBS, and trypsin.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader or flow cytometer.

Methodology:

-

Cell Seeding: Seed both transporter-overexpressing and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

-

Pre-incubation: Remove the culture medium and wash the cells with PBS. Add the different concentrations of the test compound or controls to the wells and pre-incubate for 30-60 minutes at 37°C.

-

Substrate Addition: Add the fluorescent substrate (e.g., 5 µM Rhodamine 123) to all wells and incubate for an additional 60-90 minutes at 37°C, protected from light.

-

Washing: Aspirate the substrate- and compound-containing medium and wash the cells three times with ice-cold PBS to stop the efflux.

-

Fluorescence Measurement: Add lysis buffer or PBS to the wells and measure the intracellular fluorescence using a plate reader (e.g., Ex/Em 485/528 nm for Rhodamine 123).

-

Data Analysis: Subtract the background fluorescence and normalize the data to the control wells. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Bidirectional Transport Assay

This assay uses polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1) grown on permeable supports to measure the directional transport of a compound.

Objective: To determine if a compound is a substrate of an efflux transporter and if a test compound can inhibit this transport.

Materials:

-

Caco-2 or MDCK-MDR1 cells.

-

Transwell® permeable supports (e.g., 12- or 24-well plates).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Probe substrate (e.g., Digoxin for P-gp).

-

Test inhibitor.

-

LC-MS/MS for quantification.

Methodology:

-

Cell Culture: Culture cells on Transwell® inserts for ~21 days (for Caco-2) to form a confluent, polarized monolayer.

-

Monolayer Integrity Test: Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

Apical to Basolateral (A-to-B) Transport: Add the probe substrate with or without the test inhibitor to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber.

-

Basolateral to Apical (B-to-A) Transport: Add the probe substrate with or without the test inhibitor to the basolateral chamber. At specified time points, collect samples from the apical chamber.

-

-

Quantification: Analyze the concentration of the probe substrate in the collected samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

-

Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

-

An ER > 2 indicates that the probe is a substrate for active efflux. A significant reduction in the ER in the presence of the test inhibitor confirms its inhibitory activity.

-

Structure-Activity Relationship and Synthesis

The potent inhibitory activity of Elacridar is derived from the specific combination of the 5-methoxyacridone core and the N-substituted carboxamide side chain. The carboxylic acid of the parent compound is a key handle for chemical modification to generate the final active molecule.

Conclusion

The this compound scaffold is a critical component for the development of potent inhibitors of the multidrug resistance transporters P-gp and BCRP. Through its derivative Elacridar, the mechanism of action is well-understood to involve the direct, non-competitive inhibition of these efflux pumps, leading to increased intracellular concentrations of co-administered drugs. This activity has significant implications for overcoming multidrug resistance in oncology and enhancing the pharmacokinetics of various therapeutic agents. The experimental protocols provided herein offer a robust framework for researchers and drug development professionals to evaluate the potential of new chemical entities based on this valuable acridone core.

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New acridone-4-carboxylic acid derivatives as potential inhibitors of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of MDR1 P-glycoprotein-mediated transport by the acridone carboxamide derivative GG918 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological activity of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid is limited. This guide presents a comprehensive overview based on the activities of closely related 9-oxo-9,10-dihydroacridine-4-carboxylic acid derivatives, providing a strong predictive foundation for the title compound class.

Executive Summary

Acridine and its derivatives have long been recognized for their potent biological activities, primarily as anticancer agents. Their planar tricyclic structure allows them to intercalate with DNA, leading to the inhibition of key cellular processes like DNA replication and transcription. This guide focuses on the biological activities of derivatives of the 9-oxo-9,10-dihydroacridine-4-carboxylic acid scaffold, with a particular emphasis on their potential as cytotoxic agents. While specific data for the 5-methoxy substituted variant is not extensively documented, the analysis of analogous compounds provides valuable insights into their mechanism of action, potency, and therapeutic potential. The primary mechanism of action for this class of compounds is believed to be DNA intercalation and subsequent inhibition of topoisomerase enzymes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Core Biological Activity: Cytotoxicity

The hallmark biological activity of 9-oxo-9,10-dihydroacridine-4-carboxylic acid derivatives is their cytotoxicity against various cancer cell lines. This activity is attributed to their function as DNA intercalators and topoisomerase inhibitors.

Quantitative Cytotoxicity Data

While specific data for this compound derivatives is not available in the reviewed literature, a study on a series of 10-substituted-9-oxo-9,10-dihydroacridine-4-carboxylic acid derivatives provides valuable quantitative insights into the potential potency of this scaffold. The cytotoxic activity of these compounds was evaluated against human breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colon cancer (HCT-116) cell lines using the Sulphorhodamine-B (SRB) assay. Doxorubicin was used as a reference standard.

| Compound | Modification at Position 10 | Target Cell Line | IC50 (µM/ml) |

| VIIa | 2-((4-(Benzo[d]imidazol-2-yl)phenyl)amino)-2-oxoethyl | HepG-2 | 3.75 |

| VIIb | 2-((4-(Benzo[d]oxazol-2-yl)phenyl)amino)-2-oxoethyl | HepG-2 | 3.88 |

| VIIc | 2-((4-(Benzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl | HCT-116 | 4.75 |

| Doxorubicin | - | HepG-2 | Not specified, but VIIa showed same activity |

| Doxorubicin | - | HCT-116 | >4.75 (inferred) |

| Doxorubicin | - | MCF-7 | Not specified, but test compounds were weak |

Note: The original study presented data in µM/ml, which is maintained here for accuracy.

Most of the tested compounds in the study demonstrated potent antitumor activity against the HCT-116 cell line, with IC50 values ranging from 4-31 µM/ml. Compound VIIc was identified as the most active against this cell line. Notably, compound VIIa exhibited activity comparable to the reference drug doxorubicin against the HepG-2 cell line. However, all tested compounds showed weak activity against the MCF-7 breast cancer cell line.

Putative Mechanism of Action

The biological activity of acridine derivatives is intrinsically linked to their interaction with DNA. The planar nature of the acridine ring system is crucial for their ability to intercalate between DNA base pairs. This intercalation is thought to be the initial step in a cascade of events leading to cytotoxicity.

DNA Intercalation and Topoisomerase Inhibition

Acridine derivatives are well-documented DNA intercalators.[1] This physical insertion into the DNA helix distorts its structure, which can interfere with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.

A primary consequence of this intercalation is the inhibition of topoisomerase enzymes. Topoisomerases are essential for resolving the topological challenges that arise during DNA replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, acridine derivatives can lead to an accumulation of DNA strand breaks. This DNA damage triggers cellular stress responses, including cell cycle arrest and apoptosis. Several studies have shown that acridine derivatives can induce cell cycle arrest at different phases, such as G0/G1 or G2/M, depending on the specific derivative and cell type.[2][3][4]

Signaling Pathway for Acridone-Induced Cytotoxicity

The following diagram illustrates the proposed signaling pathway for the cytotoxic action of 9-oxo-9,10-dihydroacridine-4-carboxylic acid derivatives.

Caption: Proposed mechanism of acridone-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound derivatives.

Sulphorhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability by measuring cellular protein content.

Materials:

-

Adherent cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds and reference drug (e.g., Doxorubicin)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates again with 1% acetic acid to remove unbound SRB.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP)

-

Test compounds

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add Topoisomerase II enzyme to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution and incubate further to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Analysis: In the presence of an inhibitor, the supercoiled DNA will not be relaxed and will migrate faster in the gel compared to the relaxed DNA in the positive control lane.

Visualized Workflows

SRB Assay Experimental Workflow

Caption: Workflow of the Sulphorhodamine B (SRB) assay.

Conclusion and Future Directions

Derivatives of 9-oxo-9,10-dihydroacridine-4-carboxylic acid represent a promising class of cytotoxic agents. The available data on closely related analogues strongly suggest that these compounds exert their anticancer effects through DNA intercalation and topoisomerase inhibition, leading to cell cycle arrest and apoptosis. The quantitative data from analogues indicate potent activity against colon and liver cancer cell lines.

Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives to confirm the hypotheses presented in this guide. Further studies should also aim to elucidate the specific molecular targets and signaling pathways affected by these compounds in more detail. Investigating their efficacy in in vivo models will be a critical next step in assessing their therapeutic potential for the treatment of cancer.

References

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. 3-Nitroacridine derivatives arrest cell cycle at G0/G1 phase and induce apoptosis in human breast cancer cells may act as DNA-target anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation of MAP Kinases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, a compound of interest in medicinal chemistry due to the established biological activities of acridone derivatives. This document outlines the expected spectroscopic characteristics, experimental protocols for its synthesis and analysis, and explores a potential biological mechanism of action.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₁NO₄

-

Molecular Weight: 269.25 g/mol [1]

-

Structure:

Image Source: PubChem CID 11108386

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2 - 8.5 | m | 6H | Acridine ring protons |

| Methoxy Protons | ~3.9 - 4.1 | s | 3H | -OCH₃ |

| Carboxylic Acid Proton | > 12.0 | br s | 1H | -COOH |

| NH Proton | ~11.0 - 12.0 | br s | 1H | Acridone NH |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Carbonyl Carbon | ~178 - 180 | C=O (Acridone) |

| Carboxylic Acid Carbon | ~165 - 170 | -COOH |

| Aromatic Carbons | ~115 - 145 | Acridine ring carbons |

| Methoxy Carbon | ~55 - 60 | -OCH₃ |

Note: Predicted chemical shifts are based on typical values for acridone derivatives and substituted aromatic carboxylic acids. Actual values may vary depending on the solvent and experimental conditions.[3][4][5][6][7][8]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3200 | Medium | N-H stretch (Acridone) |

| ~1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1640 - 1610 | Strong | C=O stretch (Acridone) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1320 - 1210 | Strong | C-O stretch (Carboxylic acid & Aryl ether) |

| ~960 - 900 | Broad, Medium | O-H bend (out-of-plane) |

Note: The presence of strong hydrogen bonding in carboxylic acids leads to a very broad O-H stretching band. The exact positions of the carbonyl stretches can be influenced by conjugation and intermolecular interactions.[4][5][9][10][11]

Table 3: UV-Vis Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~350 - 450 | Moderate to High | Ethanol/DMSO | π → π* transitions of the acridone chromophore |

| ~250 - 280 | High | Ethanol/DMSO | π → π* transitions |

Note: Acridone derivatives are known for their significant absorption in the near-UV and visible regions, which is characteristic of their extended π-conjugated system.[12][13][14][15]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 269 | High | [M]⁺ (Molecular ion) |

| 254 | Moderate | [M - CH₃]⁺ |

| 225 | Moderate | [M - CO₂]⁺ or [M - HCOOH]⁺ |

| 197 | Moderate | [M - CO₂ - CO]⁺ |

Note: Acridone derivatives typically show a prominent molecular ion peak. Fragmentation patterns are influenced by the substituents, with common losses including the methoxy group and the carboxylic acid moiety.[16][17][18][19][20]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

3.1 Synthesis: Jourdan-Ullmann Reaction

A plausible synthetic route is the Jourdan-Ullmann condensation followed by cyclization.

-

Step 1: N-Arylation

-

React 2-amino-3-methoxybenzoic acid with a 2-halobenzoic acid derivative (e.g., methyl 2-iodobenzoate) in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF or DMSO.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

After cooling, the product, a substituted N-phenylanthranilic acid, is isolated by extraction and purified by column chromatography or recrystallization.

-

-

Step 2: Cyclization

-

The intermediate from Step 1 is heated in a dehydrating/condensing agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

This promotes an intramolecular Friedel-Crafts acylation to form the acridone ring system.

-

The reaction mixture is then carefully quenched with ice water, and the precipitated solid is filtered, washed, and purified by recrystallization to yield this compound.

-

3.2 Spectroscopic Characterization Workflow

Caption: Workflow for Synthesis and Spectroscopic Characterization.

-

NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired to fully assign the structure.

-

IR Spectroscopy: The solid sample is analyzed using an FT-IR spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) technique.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is used to confirm the molecular weight and elemental composition.

-

UV-Vis Spectroscopy: The compound is dissolved in a UV-transparent solvent (e.g., ethanol or acetonitrile) and the absorbance spectrum is recorded over a range of approximately 200-600 nm.

Potential Biological Activity and Signaling Pathway

Acridone derivatives are known to possess a wide range of biological activities, including anticancer properties.[21][22] Studies on similar acridone compounds have shown that they can induce apoptosis and inhibit cell proliferation in cancer cell lines.[23][24] One of the key mechanisms implicated is the inhibition of the MAPKs/ERK signaling pathway.[23][24]

ERK Signaling Pathway Inhibition by Acridone Derivatives

The ERK (Extracellular signal-regulated kinase) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Acridone derivatives may exert their anticancer effects by inhibiting this pathway.

Caption: Proposed ERK Pathway Inhibition by Acridone Derivative.

This guide provides a foundational understanding of the spectroscopic properties and potential biological relevance of this compound. The provided data and protocols can serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel acridone-based compounds for drug discovery and development.

References

- 1. This compound - CAS:88377-31-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. CAS#:88377-31-5 | this compound | Chemsrc [chemsrc.com]

- 3. Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. connectsci.au [connectsci.au]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. whitman.edu [whitman.edu]

- 21. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acridone Derivative 8a Induces Oxidative Stress-Mediated Apoptosis in CCRF-CEM Leukemia Cells: Application of Metabolomics in Mechanistic Studies of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6)

Disclaimer: The initial request specified CAS number 24782-64-7. However, publicly available scientific data for this number corresponds to 4-Carboxy-9-acridanone, a compound used as a fluorescent probe and stain in biochemical research.[1][2][3][4] The context of the user's request, focusing on synthesis and industrial applications, strongly indicates an interest in 2-(2-Aminoethoxy)ethanol , which has the CAS number 929-06-6 . This guide will therefore focus on the latter compound.

Introduction

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA®), is a versatile organic compound with the chemical formula C4H11NO2.[5][6] It is a colorless to pale yellow, viscous liquid with a faint, fish-like odor.[5][7] This molecule incorporates both a primary amine and a primary alcohol functional group, making it a useful intermediate in a variety of chemical syntheses and applications. It is widely utilized as a solvent, a corrosion inhibitor, and in the production of coatings, cleaning agents, and personal care products.[8] Notably, it is also an important catalyst for polyurethane foam production.[9]

Chemical Structure and Identifiers

The structure of 2-(2-aminoethoxy)ethanol consists of a primary amine attached to an ethoxyethanol backbone.[8]

Molecular Formula: C4H11NO2[5]

Key Identifiers:

-

IUPAC Name: 2-(2-aminoethoxy)ethanol[5]

-

Synonyms: Diglycolamine, 2-Aminoethoxyethanol, 2-(2-Hydroxyethoxy)ethylamine, Diethylene glycol monoamine[5]

-

CAS Number: 929-06-6[5]

-

EC Number: 213-195-4[10]

-

SMILES: C(COCCO)N[5]

Physicochemical Properties

The physical and chemical properties of 2-(2-aminoethoxy)ethanol are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 105.14 g/mol | [5][10] |

| Appearance | Colorless to faintly yellow liquid | [7] |

| Odor | Faint, fish-like | [5][7] |

| Boiling Point | 218-224 °C | [7][10] |

| Density | 1.048 g/mL at 25 °C | [10] |

| Flash Point | 127 °C (260.6 °F) | [10] |

| Solubility | Water soluble | [11] |

| Refractive Index | 1.4570-1.4610 @ 20 °C | [12] |

| Stability | Stable under recommended storage conditions. Incompatible with acids and strong oxidizing agents. Reacts with carbon dioxide. | [7][8] |

Experimental Protocols: Synthesis of 2-(2-Aminoethoxy)ethanol

The primary industrial synthesis of 2-(2-aminoethoxy)ethanol involves the amination of diethylene glycol (DEG) with ammonia.[13][14][15] The reaction conditions, particularly the catalyst, temperature, and pressure, can be varied to control the ratio of 2-(2-aminoethoxy)ethanol to the co-product, morpholine.[13][14][15]

Catalytic Amination of Diethylene Glycol

A common method involves reacting diethylene glycol and ammonia in the presence of a metal or metal oxide catalyst.

-

Reactants: Diethylene glycol (DEG), Ammonia (NH3), Hydrogen (H2)[13][14][15]

-

Catalyst: Cobalt oxide on a support such as Kieselguhr is a frequently cited catalyst.[13][14][15] Other supports can include silica, alumina, thoria, and zirconia.[13][14][15]

-

Reaction Conditions:

-

Procedure:

-

The catalyst (e.g., 50 g of Cobalt Oxide on Kieselguhr) is loaded into a tubular reactor and reduced at approximately 200 °C under a hydrogen flow.[13][14][15]

-

Diethylene glycol, ammonia, and hydrogen gas are fed into the reactor. Exemplary feed rates are 62.5 g/hr for DEG, 320 g/hr for ammonia, and 43 NL/hr for hydrogen.[14][15]

-

The reaction is maintained at a controlled temperature (e.g., 210 °C) and pressure (e.g., 14 Bar).[14][15]

-

The product stream, containing 2-(2-aminoethoxy)ethanol, morpholine, unreacted starting materials, and byproducts, is collected.

-

The final products are separated by distillation.[15]

-

The following diagram illustrates the general workflow for this synthesis process.

Safety and Toxicology

2-(2-Aminoethoxy)ethanol is classified as a corrosive substance.[5][10] It can cause severe skin burns and eye damage.[16]

Hazard Identification

-

GHS Pictogram: GHS05 (Corrosion)[10]

-

Signal Word: Danger[10]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[10]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Toxicological Data

The following table summarizes key toxicological data for 2-(2-aminoethoxy)ethanol.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3 g/kg | [16][17] |

| LD50 | Rabbit | Dermal | 1260 mg/kg | [16][17] |

| LC50 | Rat | Inhalation | > 8.7 mg/m³ (8 h) | [16][17] |

| EC50 | Daphnia magna | - | 190 mg/L (48 h) | [16][17] |

| EC50 | Desmodesmus subspicatus | - | 160 mg/L (72 h) | [16][17] |

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment, including gloves, safety goggles, and protective clothing.[18]

-

Storage: Store in a cool, dry place below +30°C.[7][8] Keep container tightly closed. The substance is stable under recommended storage conditions.[18]

Applications

2-(2-Aminoethoxy)ethanol has a wide range of industrial and commercial applications:

-

Gas Treatment: Used as an amine solvent for the removal of hydrogen sulfide (H2S), carbon dioxide (CO2), and carbonyl sulfide (COS) from gas streams.[13]

-

Polyurethane Foams: Acts as a catalyst in the production of polyurethane foams, particularly for applications requiring low odor.[9]

-

Chemical Intermediate: Serves as a building block in the synthesis of other chemicals.[8]

-

Corrosion Inhibitor: Employed to prevent corrosion in various systems.[5]

-

Solvent: Utilized as a solvent in various formulations.[5]

-

Other Uses: Found in electronics, metalworking, and agrochemicals.[13]

Logical Relationships in Application

The dual functionality of 2-(2-aminoethoxy)ethanol (amine and alcohol) is central to its utility. The following diagram illustrates the relationship between its functional groups and its primary applications.

References

- 1. scbt.com [scbt.com]

- 2. 4-CARBOXY-9-ACRIDANONE 96 | 24782-64-7 [chemicalbook.com]

- 3. 24782-64-7 CAS MSDS (4-CARBOXY-9-ACRIDANONE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Diglycolamine | C4H11NO2 | CID 13578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diglycolamine [webbook.nist.gov]

- 7. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-(2-氨基乙氧基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 2-(2-Aminoethoxy)ethanol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 14. A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) [quickcompany.in]

- 15. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3 - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to Quantum Chemical Calculations for Acridone Carboxamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Synthesis and Simulation

Acridone carboxamides are a class of heterocyclic compounds that form the structural core of numerous molecules with significant biological activity. Their unique, planar tricyclic structure allows them to function as DNA intercalators and inhibitors of critical enzymes like topoisomerase and telomerase, making them highly valuable scaffolds in medicinal chemistry, particularly for the development of novel anticancer agents.[1][2][3][4][5] The therapeutic potential of these derivatives is profoundly influenced by their structural and electronic properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the study of acridone carboxamides.[6][7] These computational methods provide deep insights into molecular geometry, electronic structure, and reactivity at an atomic level.[8][9] By simulating properties such as molecular orbitals, electrostatic potential, and vibrational spectra, researchers can predict the behavior of newly designed derivatives, rationalize structure-activity relationships (SAR), and prioritize synthetic targets, thereby accelerating the drug discovery pipeline. This guide provides a technical overview of the integrated experimental and computational workflow used to investigate acridone carboxamide derivatives.

Experimental Protocols: Synthesis and Characterization

The synergy between computational prediction and experimental validation is crucial. A robust experimental workflow typically involves a multi-step synthesis followed by rigorous spectroscopic characterization.

General Synthesis Protocol for Acridone-2-Carboxamides

The synthesis of N¹⁰-substituted acridone-2-carboxamide derivatives is often achieved through a well-established multi-step process.[1][6][10]

-

Step 1: Ullmann Condensation: The synthesis typically begins with the Ullmann condensation reaction. For example, 2-chlorobenzoic acid is reacted with an appropriate p-aminobenzoic acid in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate (e.g., 2,4'-iminodibenzoic acid).[1][6][10]

-

Step 2: Cyclization: The intermediate is then cyclized to form the core acridone ring structure. This is commonly achieved by heating in a strong acid, such as polyphosphoric acid (PPA), to yield the corresponding acridone carboxylic acid.[6][10]

-

Step 3: N-Alkylation: To introduce substituents at the N10 position, the acridone carboxylic acid is alkylated, for instance, by treating it with an alkyl bromide (e.g., n-bromopropane or n-bromobutane) in a solvent like DMF.[10]

-

Step 4: Amide Formation: Finally, the N¹⁰-substituted acridone carboxylic acid is coupled with various substituted amines to form the desired acridone carboxamide derivatives. This final step often involves a coupling agent in a suitable solvent like THF.[10]

Spectroscopic Characterization

The molecular structures of the synthesized compounds are unequivocally confirmed using a combination of standard spectroscopic techniques.[6][10][11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups. Key vibrational bands include C=O stretching for the acridone ketone and the amide carbonyl, N-H stretching, and C-N stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete structural elucidation of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds by providing the mass-to-charge ratio (m/z) of the molecular ion.[10][11]

Computational Methodology: A DFT-Based Approach

Quantum chemical calculations provide the theoretical framework to understand the experimental results. The workflow below outlines a standard computational protocol for studying acridone carboxamide derivatives.

Computational Workflow

A typical computational study involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

Key Computational Parameters

-

Software: The Gaussian suite of programs is a widely used software package for these types of calculations.[8][9]

-

Method: Density Functional Theory (DFT) is the most common method due to its favorable balance of computational cost and accuracy.[6][7]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its reliability in predicting geometries and electronic properties of organic molecules.[6][8][9]

-

Basis Set: The Pople-style basis set 6-31G(d) or larger sets like 6-311++G(d,p) are standard choices, providing a good description of electron distribution.[6][8][9]

-

Solvent Effects: If studying the molecule in a specific medium, solvent effects can be included using models like the Polarizable Continuum Model (PCM).

Calculated Properties

-

Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

-

Vibrational Frequencies: Calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to correlate with experimental FT-IR spectra.[6]

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. Their energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability.[6][8]

-

Molecular Electrostatic Potential (MEP): A color-coded map that illustrates the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites for potential intermolecular interactions.[6]

-

Time-Dependent DFT (TD-DFT): Used to simulate electronic excited states and predict UV-Visible absorption spectra, which can be compared with experimental data.[8][12]

Data Presentation and Correlation

A key objective of these studies is to correlate theoretical calculations with experimental data to validate the computational model.

Table 1: Representative Experimental Spectroscopic Data for an Acridone Carboxamide Derivative

| Technique | Observation | Assignment |

| FT-IR (cm⁻¹) | ~3300 | N-H Stretch (Amide) |

| ~1685 | C=O Stretch (Amide I) | |

| ~1640 | C=O Stretch (Acridone Ketone) | |

| ~1590 | C=C Stretch (Aromatic) | |

| ¹H NMR (δ ppm) | 7.2 - 8.5 | Aromatic Protons |

| ~10.5 | N-H Proton (Amide) | |

| ¹³C NMR (δ ppm) | 115 - 145 | Aromatic Carbons |

| ~165 | Amide Carbonyl Carbon | |

| ~177 | Acridone Ketone Carbon | |

| Note: Values are generalized from typical spectra and may vary based on specific substitution patterns. |

Table 2: Calculated Quantum Chemical Properties for Acridone Alkaloids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Compound 1 | -6.447 | -2.176 | 4.271 | 5.26 |

| Compound 3 | -6.422 | -2.204 | 4.218 | 5.78 |

| Data adapted from a DFT analysis of acridone derivatives, highlighting that small structural changes lead to different electronic properties. Compounds with smaller energy gaps are generally more chemically reactive.[8] |

Table 3: Biological Activity of N¹⁰-substituted Acridone-2-Carboxamide Derivatives

| Compound ID | Substitution | IC₅₀ vs. MCF-7 (μM) | IC₅₀ vs. MDA-MB-231 (μM) |

| 7f | N-propyl | < 10 | 6.14 |

| 8d | N-butyl | < 10 | < 10 |

| 8e | N-butyl | < 10 | < 10 |

| 8f | N-butyl | 4.72 | 5.53 |

| Data shows the in vitro cytotoxicity against human breast cancer cell lines. Compound 8f demonstrated the highest activity.[10] |

Mechanism of Action and Structure-Activity Relationship (SAR)

The planar aromatic system of acridone carboxamides is a key structural feature responsible for their primary anticancer mechanism: DNA intercalation.[1][3][13] The flat ring system inserts itself between the base pairs of the DNA double helix, leading to structural distortion that can inhibit replication and transcription processes, ultimately inducing apoptosis in cancer cells.[5]

Quantum chemical calculations help elucidate the SAR by quantifying how different substituents affect the molecule's ability to engage in these interactions. For example, MEP analysis can identify regions of the molecule that are favorable for hydrogen bonding with DNA base pairs, while FMO analysis can relate the molecule's electronic properties to its binding affinity.

Conclusion

The integration of quantum chemical calculations with traditional experimental chemistry provides a powerful paradigm for the development of acridone carboxamide derivatives as therapeutic agents. DFT and TD-DFT methods offer predictive power that can guide molecular design, helping to rationalize observed biological activities and identify promising new structures with enhanced efficacy. By validating computational models against robust experimental data, researchers can build a comprehensive understanding of these molecules, significantly streamlining the path from initial concept to clinical candidate.

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Molecular design, synthesis and biological research of novel pyridyl acridones as potent DNA-binding and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. damascusuniversity.edu.sy [damascusuniversity.edu.sy]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Predicted Crystal Structure of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Disclaimer: The crystal structure of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid has not been publicly reported in crystallographic databases as of the last update of this document. This guide is therefore a predictive model based on the known crystal structures of closely related acridone and carboxylic acid derivatives, as well as established principles of chemical bonding and intermolecular interactions. The provided quantitative data and experimental protocols are representative and intended to serve as a framework for future research.

Introduction

This compound belongs to the acridone class of heterocyclic compounds. Acridone derivatives are of significant interest to the pharmaceutical and material science fields due to their planar structure, which allows for DNA intercalation, and their fluorescent properties.[1][2] Many acridone analogues have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[3][4] The biological activity of these compounds is often linked to their ability to interact with biological macromolecules, a process governed by their three-dimensional structure and intermolecular interactions. Understanding the crystal structure is therefore paramount for structure-based drug design and the development of novel functional materials.

This technical guide provides a comprehensive, albeit predictive, overview of the crystal structure of this compound. It outlines the expected molecular geometry, plausible crystal packing arrangements, detailed experimental protocols for its synthesis and crystallographic analysis, and a potential biological mechanism of action.

Predicted Molecular and Crystal Structure

The molecular structure of this compound is characterized by a tricyclic acridone core, which is expected to be nearly planar. The methoxy and carboxylic acid substituents will influence both the electronic properties and the crystal packing of the molecule.

2.1. Molecular Geometry The geometry of the acridone core is anticipated to be rigid and planar, a common feature of this heterocyclic system.[5] The carboxylic acid group at the 4-position is likely to be twisted out of the plane of the acridone ring to minimize steric hindrance. The methoxy group at the 5-position is also expected to exhibit some rotation around the C-O bond.

2.2. Intermolecular Interactions and Crystal Packing The crystal packing is predicted to be dominated by a combination of strong hydrogen bonds and π-π stacking interactions.[6][7] The carboxylic acid moiety is a potent hydrogen bond donor and acceptor and is expected to form centrosymmetric dimers with neighboring molecules through O-H···O interactions.[8] These dimers are a common supramolecular synthon in the crystal structures of carboxylic acids.

Furthermore, the planar acridone rings are likely to form π-π stacking interactions, contributing to the overall stability of the crystal lattice.[6] The methoxy group may also participate in weaker C-H···O hydrogen bonds. The interplay of these interactions will define the three-dimensional architecture of the crystal.

Predicted Quantitative Crystallographic Data

The following tables summarize the predicted crystallographic data for this compound. These values are hypothetical and are based on typical data for small organic molecules with similar functional groups.

Table 1: Predicted Crystallographic Data

| Parameter | Predicted Value |

| Chemical Formula | C₁₅H₁₁NO₄ |

| Formula Weight | 269.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~14.0 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1140 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.57 |

| Absorption Coefficient (mm⁻¹) | ~0.12 (Mo Kα) |

| F(000) | 560 |

Table 2: Predicted Key Bond Lengths and Angles

| Bond/Angle | Type | Predicted Value |

| C=O (carbonyl) | Bond Length | ~1.23 Å |

| C-O (carboxyl) | Bond Length | ~1.31 Å |

| O-H (carboxyl) | Bond Length | ~0.97 Å |

| C-O (methoxy) | Bond Length | ~1.36 Å |

| C-C (aromatic) | Bond Length | ~1.39 Å |

| C-N (ring) | Bond Length | ~1.38 Å |

| O=C-O (carboxyl) | Bond Angle | ~123° |

| C-O-C (methoxy) | Bond Angle | ~118° |

| C-N-C (ring) | Bond Angle | ~121° |

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound.

4.1. Synthesis The synthesis of 9-acridone-4-carboxylic acid derivatives typically involves an Ullmann condensation followed by an acid-catalyzed cyclization.[9]

-

Step 1: Ullmann Condensation to form the N-Aryl-anthranilic Acid Intermediate.

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methoxybenzoic acid (1 equivalent), 2-chlorobenzoic acid (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(II) oxide.

-

Add N,N-dimethylformamide (DMF) as a solvent and reflux the mixture for 4-6 hours.

-

After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

-

-

Step 2: Acid-Catalyzed Cyclization to form the Acridone Core.

-

Dissolve the N-aryl-anthranilic acid intermediate from Step 1 in concentrated sulfuric acid.

-

Heat the solution at 100°C for 2-4 hours.

-

Carefully pour the hot mixture into a large volume of ice-water.

-

The precipitate, this compound, is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

4.2. Crystallization Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful method for compounds of this type.

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of DMF and water) to form a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container for the formation of single crystals over several days to weeks.

4.3. Single-Crystal X-ray Diffraction Analysis The following is a general workflow for crystal structure determination.[10][11]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected, typically at a low temperature (e.g., 100 K), using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Predicted Biological Activity and Signaling Pathway

Acridine derivatives are well-known for their ability to intercalate into DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and transcription.[3][12] This mechanism is the basis for the anticancer activity of several acridine-based drugs. It is plausible that this compound exhibits similar biological activity.

The planar acridone core can insert between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, interfering with the binding of DNA polymerase and topoisomerase II. Inhibition of topoisomerase II prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, predictive framework for its structural and chemical properties. Based on the analysis of related compounds, it is anticipated that its crystal structure will be defined by strong hydrogen-bonded carboxylic acid dimers and π-π stacking of the planar acridone cores. The provided experimental protocols offer a clear path for the future synthesis and crystallographic analysis of this and similar acridone derivatives. The predicted biological activity as a DNA intercalator and topoisomerase inhibitor highlights its potential as a scaffold for the development of new therapeutic agents. Experimental validation of the predictions laid out in this guide is a crucial next step in fully elucidating the properties of this compound.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptfarm.pl [ptfarm.pl]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? | Semantic Scholar [semanticscholar.org]

Determining the Solubility of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid. Due to the limited availability of public quantitative data, this document outlines standardized experimental protocols for determining its solubility in various common laboratory solvents. The methodologies described are intended to provide a robust framework for researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development.

Introduction

This compound is a complex organic molecule with potential applications in pharmaceutical research. Understanding its solubility profile is fundamental for its formulation, bioavailability, and overall development as a potential therapeutic agent. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and it significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This guide presents a structured approach to determining the solubility of this compound.

Solubility Data